Aqueous Solubility: Salt vs. Free Base
The hydrochloride salt of 1H-imidazole-2-carbonitrile is described as freely soluble in water [1], a qualitative descriptor that corresponds to aqueous solubility typically exceeding 33 g/L per pharmacopoeial definitions. In contrast, the free base (CAS 31722-49-3) has a calculated aqueous solubility of 18 g/L at 25 °C , and the 1-methyl analog (CAS 45515-45-5) is only slightly soluble at 3.7 g/L . The 5-chloro-4-(4-methylphenyl) derivative—a key intermediate in cyazofamid synthesis—is practically insoluble at 0.033 g/L . The hydrochloride salt therefore provides at minimum a 1.8-fold solubility advantage over the free base and a >9-fold advantage over the 1-methyl analog, with even larger margins against substituted phenylimidazole-2-carbonitriles.
| Evidence Dimension | Aqueous solubility at 25 °C |
|---|---|
| Target Compound Data | Freely soluble in water (qualitative; ≥33 g/L inferred per pharmacopoeial definition) |
| Comparator Or Baseline | Free base (CAS 31722-49-3): 18 g/L (calculated); 1-Methyl analog (CAS 45515-45-5): 3.7 g/L (calculated); 5-Chloro-4-(4-methylphenyl) derivative (CAS 120118-14-1): 0.033 g/L (calculated) |
| Quantified Difference | ≥1.8× vs. free base; ≥8.9× vs. 1-methyl analog; ≥1,000× vs. 5-chloro-4-(4-methylphenyl) derivative |
| Conditions | Calculated aqueous solubility values at 25 °C using Advanced Chemistry Development (ACD/Labs) Software V11.02; hydrochloride salt solubility descriptor from vendor technical datasheets (cross-validated: Calpac Lab, Aladdin Scientific, CymitQuimica). |
Why This Matters
For procurement decisions, the hydrochloride salt's superior aqueous solubility enables homogeneous reaction conditions in water-based or aqueous-organic biphasic synthetic protocols, eliminating the need for co-solvents or surfactants that the free base and N-alkyl analogs require.
- [1] Calpac Lab: 1H-imidazole-2-carbonitrile hydrochloride, min 97%, 1 gram. Product listing confirms water solubility and room temperature storage. View Source
